N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine
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Overview
Description
N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by the presence of methoxyethyl groups attached to the triazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 3,5-bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazole as a starting material. This compound can be reacted with methanimine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production and can be more efficient and sustainable compared to batch processes. The use of flow microreactors can also help in controlling reaction parameters more precisely, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler triazole compounds with fewer substituents.
Scientific Research Applications
N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxyethyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another triazole derivative with different substituents.
3,5-Bis[(1S)-1-methoxyethyl]-N-[(1S)-1-phenylethyl]-4H-1,2,4-triazol-4-amine: A similar compound with a phenylethyl group.
Uniqueness
N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxyethyl groups distinguishes it from other triazole derivatives and may confer unique properties in terms of solubility, stability, and interaction with biological targets.
Properties
CAS No. |
652538-53-9 |
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Molecular Formula |
C9H16N4O2 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-[3,5-bis[(1S)-1-methoxyethyl]-1,2,4-triazol-4-yl]methanimine |
InChI |
InChI=1S/C9H16N4O2/c1-6(14-4)8-11-12-9(7(2)15-5)13(8)10-3/h6-7H,3H2,1-2,4-5H3/t6-,7-/m0/s1 |
InChI Key |
QUYONYMSGVBEDQ-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@@H](C1=NN=C(N1N=C)[C@H](C)OC)OC |
Canonical SMILES |
CC(C1=NN=C(N1N=C)C(C)OC)OC |
Origin of Product |
United States |
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